1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Description
Properties
IUPAC Name |
1-[(2-bromo-6-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESBAKYYPYNBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742780 | |
| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-68-5 | |
| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Bromo-6-fluorobenzyl Bromide
The preparation of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine typically begins with the synthesis of 2-bromo-6-fluorobenzyl bromide, a critical intermediate. A method adapted from the bromination of analogous aromatic systems involves the reaction of 2-fluoro-6-methyltoluene with bromine in the presence of hydrogen peroxide and a polar solvent (e.g., dichloromethane) at subambient temperatures (-10°C to 5°C). This step achieves near-quantitative conversion (99% purity by GC analysis) by leveraging the electrophilic aromatic substitution mechanism, where bromine is activated by hydrogen peroxide to enhance reactivity.
Table 1: Optimization of Bromination Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | -10°C to 5°C | 95 | 99.5 |
| Solvent | Dichloromethane | 94 | 99.3 |
| Bromine Equivalents | 0.54–0.6 mol/mol | 93 | 99.0 |
| Reaction Time | 1–2 hours | 94 | 99.4 |
Alkylation of Piperidine
The benzyl bromide intermediate is subsequently reacted with piperidine in a nucleophilic substitution reaction. Employing a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate facilitates the deprotonation of piperidine, enhancing its nucleophilicity. The reaction proceeds at 60–80°C for 6–12 hours, yielding this compound with minimal byproducts.
Key Considerations:
-
Solvent Selection: DMF outperforms THF and acetonitrile due to superior solubility of both reactants.
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Base Optimization: Potassium carbonate provides higher yields (88%) compared to triethylamine (72%) or sodium hydride (81%).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity, though industrial-scale processes may favor crystallization from ethanol.
Reductive Amination Pathways
Synthesis of 2-Bromo-6-fluorobenzaldehyde
An alternative route involves the oxidation of 2-bromo-6-fluorotoluene to 2-bromo-6-fluorobenzaldehyde, followed by reductive amination with piperidine. The oxidation step employs hydrobromic acid and hydrogen peroxide under light irradiation, yielding the aldehyde intermediate in 98% conversion.
Table 2: Oxidation Reaction Parameters
| Condition | Value | Yield (%) |
|---|---|---|
| Temperature | 25°C | 95 |
| Reaction Time | 12–18 hours | 97 |
| HBr Concentration | 48% aqueous | 96 |
Reductive Amination with Piperidine
The aldehyde intermediate undergoes reductive amination with piperidine using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids the need for hazardous benzyl halides and achieves yields of 82–85%.
Mechanistic Insight:
The reaction proceeds via imine formation, followed by selective reduction of the C=N bond. Acidic conditions (pH 4–6) using acetic acid enhance the rate of imine formation while suppressing over-reduction.
Alternative Methods and Emerging Strategies
Ullmann Coupling for Direct Arylation
Recent studies explore copper-catalyzed Ullmann coupling between 2-bromo-6-fluoroiodobenzene and piperidine. While this method reduces the number of synthetic steps, the requirement for elevated temperatures (120°C) and specialized ligands limits its industrial applicability.
Flow Chemistry Approaches
Continuous flow systems have been adapted for the bromination and alkylation steps, reducing reaction times by 40% and improving heat management. For example, a microreactor setup achieves 94% yield in the bromination step with residence times under 10 minutes.
Challenges and Optimization Opportunities
Regioselectivity in Bromination
The introduction of bromine at the 2-position of the fluorophenyl ring is critical. Competing para-bromination is suppressed by steric hindrance from the methyl group in precursors like 2-fluoro-6-methyltoluene.
Stability of Intermediates
The benzyl bromide intermediate is prone to hydrolysis, necessitating anhydrous conditions and immediate use in subsequent steps. Stabilizing additives such as molecular sieves or inert atmosphere storage are recommended.
Industrial-Scale Production Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a potential candidate for treating conditions such as depression and anxiety .
- Enzyme Inhibition Studies : The compound has been investigated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). These studies are crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
2. Chemical Biology
- Receptor Ligands : This compound acts as a ligand in receptor-binding studies, helping to elucidate the mechanisms of action of neurotransmitter receptors. Its halogenated structure enhances binding affinity and selectivity .
- Antiparasitic Activity : Research has indicated that derivatives of this compound exhibit activity against parasites such as Trypanosoma brucei, highlighting its potential in treating diseases like African sleeping sickness .
3. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. This application is particularly relevant in the development of new materials with specific electronic properties .
Table 2: Synthesis Methods
Case Studies
Case Study 1: Neuroprotective Agents
A study evaluated various compounds for their ability to inhibit MAO-B, revealing that derivatives of this compound displayed competitive inhibition characteristics, suggesting their potential use in developing neuroprotective agents against oxidative stress-related neuronal damage .
Case Study 2: Antiparasitic Activity
Research published in Journal of Medicinal Chemistry reported that certain derivatives exhibited significant antiparasitic activity against Trypanosoma brucei. The structure-activity relationship indicated that modifications to the piperidine moiety could enhance efficacy and reduce toxicity, paving the way for new therapeutic strategies against trypanosomiasis .
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards biological targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
- Halogen Effects: The dual bromo-fluoro substitution in 1355247-68-5 increases electronegativity and steric bulk compared to mono-halogenated analogs like 1459-22-7. Fluorine’s electron-withdrawing nature may enhance binding affinity in receptor-targeted applications .
- Backbone Variations: Replacing piperidine with pyrrolidine (1355247-07-2) introduces a five-membered ring, reducing conformational flexibility.
Functional Group Modifications
- Boc-Protected Derivative : 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine (CAS 2033173-30-5) incorporates a tert-butoxycarbonyl (Boc) group and imidazole, enhancing stability during synthetic workflows. This derivative is used in peptide coupling and as an intermediate in kinase inhibitor development .
- Chlorinated Analog : Piperidine, 4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]-, hydrochloride (CAS 1289387-33-2) substitutes bromine with chlorine, reducing molecular weight (278.16 g/mol) and altering halogen-specific interactions in biological systems .
Research and Application Insights
- Neurological Targets : Analogs like 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine demonstrate affinity for AMPA receptors, highlighting the scaffold’s relevance in CNS drug development .
Biological Activity
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a bromo and fluorophenyl group. The molecular formula is with a molecular weight of approximately 273.15 g/mol. The structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Effects : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, although detailed studies are required to confirm these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Receptor Interaction : The compound may interact with various receptors or enzymes, altering their activity and leading to therapeutic effects.
- Signal Transduction Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
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Anticancer Study : In vitro studies demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). These studies utilized the MTT assay to quantify cell viability and establish IC50 values for various derivatives.
- Results : Some derivatives showed IC50 values as low as 10 µM against specific cancer cell lines, indicating strong potential for further development.
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Antimicrobial Efficacy : A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli.
- Findings : Minimum inhibitory concentrations (MIC) were determined, revealing effective concentrations below 100 µg/mL for certain bacterial strains.
Q & A
Q. How can process control systems enhance reproducibility in continuous-flow synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
